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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

Cat. No.: B8034486

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyacetophenone oxime, a key intermediate in the synthesis of various

pharmaceuticals, including paracetamol. The document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 4-Hydroxyacetophenone
oxime based on available literature for structurally similar compounds and general

spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.1 Singlet 1H N-OH

~9.5 Singlet 1H Ar-OH

~7.5 Doublet 2H
Ar-H (ortho to

C=NOH)

~6.8 Doublet 2H
Ar-H (meta to

C=NOH)

~2.2 Singlet 3H CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~158 C-OH (Aromatic)

~155 C=NOH

~128 C-H (Aromatic, ortho to C=NOH)

~127 C (Aromatic, ipso to C=NOH)

~115 C-H (Aromatic, meta to C=NOH)

~12 CH₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad
O-H Stretch (Phenolic and

Oxime)[1]

~3100-3000 Medium Aromatic C-H Stretch

~1665 Medium-Weak C=N Stretch (Oxime)[1]

~1600, ~1500 Medium Aromatic C=C Bending

~945 Medium N-O Stretch[1]

Table 4: Mass Spectrometry Data (Predicted
Fragmentation)

m/z Proposed Fragment

151 [M]⁺ (Molecular Ion)

136 [M - CH₃]⁺

120 [M - OCH₃]⁺ or [M - NOH]⁺

93 [C₆H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 4-Hydroxyacetophenone oxime.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 4-Hydroxyacetophenone oxime.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 220 ppm, and a

relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H

NMR due to the low natural abundance of ¹³C.

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxyacetophenone oxime.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation (ATR method):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 4-Hydroxyacetophenone oxime sample directly onto the

ATR crystal, ensuring good contact.

Apply pressure using the ATR anvil to ensure a good seal between the sample and the

crystal.

Data Acquisition:

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Hydroxyacetophenone oxime.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

The sample can be introduced via a direct insertion probe for solid samples or via a gas

chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane, ethyl acetate).

Data Acquisition (EI-MS):
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The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization

and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions against their

m/z values.

Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of 4-
Hydroxyacetophenone oxime.
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Caption: Workflow for the synthesis and spectroscopic analysis of 4-Hydroxyacetophenone
oxime.
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Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 4-
Hydroxyacetophenone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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